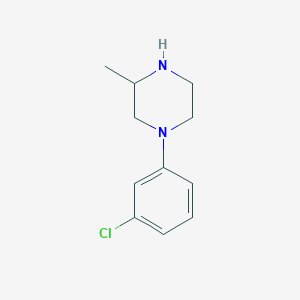

1-(3-Chlorophenyl)-3-methylpiperazine

Vue d'ensemble

Description

1-(3-Chlorophenyl)-3-methylpiperazine is a chemical compound belonging to the piperazine class. It is characterized by a piperazine ring substituted with a 3-chlorophenyl group and a methyl group. This compound has garnered attention due to its psychoactive properties and its use in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 3-chloroaniline with 1-methylpiperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Chlorophenyl)-3-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted piperazines.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(3-Chlorophenyl)-3-methylpiperazine is characterized by a piperazine ring with a 3-chlorophenyl group and a methyl group at the third position. Its molecular formula is , and it has a molecular weight of approximately 271.63 g/mol. The compound is often utilized in its dihydrochloride salt form, which enhances solubility in aqueous solutions, making it suitable for biological applications.

Pharmacological Applications

This compound is primarily recognized as a metabolite of trazodone and nefazodone, both of which are antidepressants. Understanding the pharmacological properties of this compound is essential for elucidating its role in drug metabolism and potential therapeutic effects.

Toxicological Studies

The detection of this compound in biological samples is crucial for toxicological assessments, especially concerning designer drugs. It has been identified as a significant metabolite in urine samples from individuals using piperazine derivatives.

Detection Methods

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been employed to detect 1-(3-Cl-Ph)MPZ and its metabolites in biological fluids. These methods provide reliable quantification and identification of the compound, aiding in forensic toxicology .

| Method | Application | Advantages |

|---|---|---|

| GC-MS | Detection of metabolites in urine | High sensitivity and specificity |

| LC-MS | Rapid analysis of piperazine derivatives | Faster results with high throughput |

Case Studies

Several studies have documented the metabolic pathways and toxicological profiles associated with this compound:

- Metabolism Studies : Research conducted on rats demonstrated that 1-(3-Cl-Ph)MPZ undergoes extensive metabolism, primarily through hydroxylation and degradation pathways. The metabolites identified include hydroxy-mCPP isomers and aniline derivatives, which were detected using advanced analytical techniques .

- Designer Drug Detection : A study highlighted the challenges in detecting piperazine derivatives involved in recreational drug use. The development of targeted analytical methods has improved the ability to identify these compounds in clinical settings .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other piperazine derivatives underscore its unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine (mCPP) | Piperazine ring with 3-chlorophenyl group | Metabolite of trazodone; used in drug testing |

| 1-(4-Chlorophenyl)piperazine | Piperazine ring with 4-chlorophenyl group | Different substitution pattern affects activity |

| 1-(2-Chlorophenyl)piperazine | Piperazine ring with 2-chlorophenyl group | Variation in position alters receptor affinity |

The distinct substitution pattern of this compound may confer unique pharmacological properties compared to these similar compounds, warranting further investigation into its therapeutic potential.

Mécanisme D'action

The mechanism of action of 1-(3-Chlorophenyl)-3-methylpiperazine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor. This dual action modulates serotonin levels, leading to its psychoactive effects. The compound also affects other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

1-(3-Chlorophenyl)piperazine: Shares the 3-chlorophenyl group but lacks the methyl substitution.

3-Chloromethcathinone: A cathinone derivative with similar psychoactive properties.

1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with different substituents

Uniqueness: 1-(3-Chlorophenyl)-3-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual action on serotonin receptors sets it apart from other piperazine derivatives, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

1-(3-Chlorophenyl)-3-methylpiperazine (also known as 1-(3-Cl-Ph)MPZ) is a chemical compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

This compound has the molecular formula C11H17ClN2 and a molecular weight of approximately 198.72 g/mol. It exists primarily as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is critical for biological applications.

Biological Activity Overview

This compound exhibits notable psychoactive properties and is recognized as a metabolite of the antidepressants trazodone and nefazodone. Its biological activity can be categorized into several key areas:

- Psychoactive Effects : The compound interacts with various neurotransmitter systems, particularly serotonin and dopamine receptors, which are implicated in mood regulation and psychoactive effects.

- Metabolic Studies : Research indicates that 1-(3-Cl-Ph)MPZ undergoes significant metabolic transformations in vivo, primarily through hydroxylation and degradation pathways .

The mechanisms through which this compound exerts its effects are multifaceted:

- Receptor Interaction : The compound has been shown to bind to serotonin receptors (5-HT2A and 5-HT2C), influencing serotonergic signaling pathways. This interaction is crucial for its antidepressant-like effects .

- Metabolite Analysis : Studies using gas chromatography-mass spectrometry (GC-MS) have identified various metabolites resulting from the metabolism of this compound, providing insights into its pharmacokinetics and potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Piperazine ring with 3-chlorophenyl | Metabolite of trazodone; used in drug testing |

| 1-(4-Chlorophenyl)piperazine | Piperazine ring with 4-chlorophenyl | Different substitution pattern affects activity |

| 1-(2-Chlorophenyl)piperazine | Piperazine ring with 2-chlorophenyl | Variation in position alters receptor affinity |

This table highlights how structural variations influence the pharmacological profiles of these compounds, emphasizing the significance of the chlorophenyl substitution in modulating biological activity.

Case Studies and Research Findings

Recent studies provide valuable insights into the biological activity of this compound:

- Psychoactive Substance Detection : A study reported the detection of this compound in samples from drug users, indicating its prevalence in recreational drug use contexts. The structural characterization was achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry .

- Toxicological Analysis : Another investigation focused on the toxicological profile of related piperazines, revealing that metabolites like hydroxy-mCPP could serve as biomarkers for exposure to these substances .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBUTWWFTFQSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445720 | |

| Record name | 1-(3-Chlorophenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151447-85-7 | |

| Record name | 1-(3-Chlorophenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.